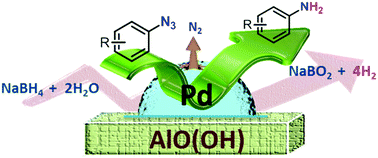Selectivity and activity in catalytic hydrogenation of azido groups over Pd nanoparticles on aluminum oxy-hydroxide†
New Journal of Chemistry Pub Date: 2016-09-26 DOI: 10.1039/C6NJ01925K
Abstract
Azidoarenes involving various functional groups were successfully reduced to aniline derivatives using commercially available aluminium oxy-hydroxide-supported palladium (Pd/AlO(OH)) nanoparticles (0.5 wt% Pd) in an aqueous medium with sodium borohydride as the hydrogen source. To develop the green process, water was utilized in conjunction with methanol. The results demonstrated that the halogen substituted azidoarenes were selectively converted to the corresponding aniline compounds without dehalogenation. In general, all of the reactions were completed within 10–30 min at room temperature with yields of over 99%. In order to optimize the reaction conditions, the parametric effects of the solvent type and the amount of the catalyst/NaBH4 were examined. Consequently, for the first time, a novel, practical and environmentally friendly process was developed for the conversion of azidoarenes to aniline derivatives in the fluence of Pd/AlO(OH) nanoparticles.

Recommended Literature
- [1] Back cover
- [2] Photoaddition of 2,3-dimethylbut-2-ene to the benzene ring. Effects of a proton donor
- [3] Morphological weighted penalized least squares for background correction
- [4] Ultra-robust carbon fibers for multi-media purification via solar-evaporation†
- [5] Dehydration triggered asymmetric hydrogenation of 3-(α-hydroxyalkyl)indoles†
- [6] Oxidative dehydrogenation of ethane: catalytic and mechanistic aspects and future trends†
- [7] Bifunctional zinc and magnesium Schiff-base complexes containing quaternary ammonium side-arms for epoxide/CO2 coupling reactions†
- [8] Infrared and fluorescence assessment of the hydration status of the tryptophan gate in the influenza A M2 proton channel†
- [9] Front cover
- [10] Front cover










